Silmitasertib sodium

描述

准备方法

合成路线和反应条件

CX-4945 钠盐的合成涉及对已知具有 PARP 抑制活性的先导化合物的合理、结构驱动的分子修饰 . 合成路线通常包括以下步骤:

苯并[c][2,6]萘啶骨架的形成: 这涉及在受控条件下对适当前体的环化。

引入 3-氯苯胺基: 此步骤涉及取代反应,其中 3-氯苯胺被引入骨架。

工业生产方法

CX-4945 钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 然后使用重结晶和色谱等技术纯化化合物 .

化学反应分析

反应类型

CX-4945 钠盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤化剂和亲核试剂等试剂通常使用.

主要产品

科学研究应用

Oncology

Silmitasertib is currently being evaluated in various clinical trials for its efficacy against several types of cancers:

- Solid Tumors : A Phase 1/2 trial is underway to assess the safety and efficacy of silmitasertib combined with chemotherapy in pediatric patients with relapsed/refractory solid tumors. This trial aims to determine optimal dosing and potential benefits for conditions like Ewing sarcoma and osteosarcoma .

- Medulloblastoma : A multi-center study at Stanford University is investigating the drug's safety and tolerability in patients with recurrent Sonic Hedgehog medulloblastoma, a challenging pediatric brain tumor .

- Breast Cancer : Silmitasertib has shown promise in treating estrogen receptor-alpha expressing breast cancers by disrupting the interaction between estrogen receptors and heat shock proteins .

Other Disease Areas

Beyond oncology, silmitasertib's mechanism allows for exploration in other fields:

- Neurodegenerative Disorders : Research indicates that silmitasertib inhibits DYRK1A and GSK3β kinases, which are involved in conditions like Down syndrome and Alzheimer's disease. This off-target activity opens avenues for studying its effects on neurodegeneration .

- Diabetes : The dual inhibition capabilities of silmitasertib suggest potential applications in diabetes management, particularly through its effects on insulin signaling pathways .

- Viral Infections : Preliminary studies indicate that silmitasertib may possess antiviral properties against SARS-CoV-2 due to its action on host cell kinases, making it a candidate for COVID-19 treatment .

Case Studies

Pharmacokinetics and Safety Profile

Silmitasertib exhibits favorable pharmacokinetic properties with good oral bioavailability. Clinical studies have reported a manageable safety profile, with adverse effects being mild to moderate. The drug effectively targets CK2 without significant toxicity, making it suitable for combination therapies with other anticancer agents .

作用机制

相似化合物的比较

类似化合物

TBB(4,5,6,7-四溴苯并三唑): 另一种具有不同化学结构的 CK2 抑制剂。

DMAT(2-二甲基氨基-4,5,6,7-四溴-1H-苯并咪唑): 一种具有不同作用机制的强效 CK2 抑制剂.

独特性

CX-4945 钠盐因其抑制 CK2 的高选择性和效力而独一无二。 与其他 CK2 抑制剂不同,CX-4945 已在临床试验中显示出显著疗效,并已被授予治疗胆管癌的孤儿药地位 . 其抑制 CK2 依赖性信号通路的能力使其成为癌症研究和治疗中宝贵的工具 .

生物活性

Silmitasertib sodium, also known as CX-4945, is a potent and selective inhibitor of casein kinase 2 (CK2), a protein kinase implicated in various cellular processes including cell proliferation, survival, and apoptosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Silmitasertib functions primarily by inhibiting CK2, which is often overexpressed in cancer cells. CK2 plays a critical role in DNA repair, cell cycle regulation, and tumor growth. By inhibiting CK2, silmitasertib disrupts these processes, leading to increased sensitivity of tumor cells to chemotherapeutic agents. Additionally, silmitasertib has been shown to exhibit off-target effects by inhibiting other kinases such as DYRK1A and GSK3β, which are involved in various diseases including neurodegeneration and cancer .

In Vitro Studies

In vitro studies have demonstrated that silmitasertib exhibits potent inhibitory effects on CK2 with an IC50 value in the nanomolar range (approximately 0.38 nM) . The compound has been shown to effectively inhibit the phosphorylation of Cyclin D1, a key regulator of the cell cycle, when tested on mammalian cell lines. This inhibition is crucial as Cyclin D1 promotes cell proliferation; thus, its suppression can lead to reduced tumor growth.

Clinical Trials

Silmitasertib has undergone various clinical trials to evaluate its safety and efficacy:

- Phase 1/2 Trials : A recent investigational new drug application was submitted to the FDA for trials evaluating silmitasertib in combination with chemotherapy for pediatric patients with relapsed/refractory solid tumors. Initial findings indicate favorable safety profiles and pharmacokinetic characteristics .

- Specific Cancer Types : Silmitasertib has shown promise in treating medulloblastoma driven by the Sonic Hedgehog pathway. In a multicenter trial, the drug is being evaluated for its ability to enhance treatment outcomes when combined with DNA-damaging agents like gemcitabine and cisplatin .

Summary of Clinical Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 1/2 Trial | Pediatric solid tumors | Favorable safety; synergistic effects with chemotherapy |

| Medulloblastoma | Patients with recurrent SHH tumors | Improved efficacy when combined with DNA-damaging agents |

| In Vitro Studies | Mammalian cell lines | Potent CK2 inhibition; reduced Cyclin D1 phosphorylation |

Case Studies

In one notable case study involving pediatric patients with recurrent medulloblastoma, administration of silmitasertib resulted in significant tumor shrinkage when used alongside standard chemotherapy regimens. The study highlighted that patients exhibited manageable side effects, reinforcing the drug's potential as a viable treatment option .

属性

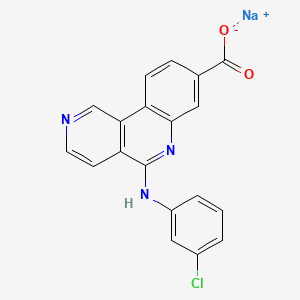

IUPAC Name |

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDAAPQSODILSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156795 | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309357-15-0 | |

| Record name | Silmitasertib sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CX-4945 Sodium Salt exert its anticancer effects, and what are the downstream consequences of its interaction with its target?

A1: CX-4945 Sodium Salt functions as a potent and selective inhibitor of Casein Kinase 2 (CK2) []. CK2 is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 Sodium Salt disrupts these processes, ultimately leading to antitumor activity.

Q2: What is the structural relationship between CX-4945 Sodium Salt and the novel compound 1c, and how does this relate to their respective activities?

A2: While the provided abstract doesn't detail the specific structural differences between CX-4945 Sodium Salt and compound 1c, it clearly states that 1c is a derivative of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine, which is structurally related to CX-4945 Sodium Salt []. This suggests modifications were introduced to the core structure of CX-4945 Sodium Salt to synthesize 1c.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。